4,4'-Di-n-octyloxyazoxybenzene
Description
Contextualization of Azoxybenzene (B3421426) Derivatives in Liquid Crystal Research
Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. sif.it This intermediate phase, known as a mesophase, is characterized by molecules that have some degree of orientational order but lack long-range positional order. sif.itresearchgate.net The study of liquid crystals gained significant momentum with the work of Friedrich Reinitzer, who observed that cholesteryl benzoate (B1203000) had two distinct melting points, and Otto Lehmann, who confirmed the existence of this intermediate "liquid crystal" phase. researchgate.net
Azoxybenzene and its derivatives are a significant class of compounds in the field of liquid crystal research. cymitquimica.com These rod-like molecules, or calamitic liquid crystals, are known to form various liquid crystal phases, such as nematic and smectic phases, due to their structural anisotropy. tcichemicals.com The central azoxy group provides rigidity to the molecule, while the terminal groups, such as alkyl or alkoxy chains, influence the temperature range and type of mesophases observed. The ability of these molecules to align with an external electric or magnetic field is the basis for their widespread use in technologies like liquid crystal displays (LCDs). mdpi.comnanobioletters.com
Historical Perspective on the Study of 4,4'-Di-n-octyloxyazoxybenzene
The investigation of azoxybenzene derivatives is foundational to the history of liquid crystals. Following the initial discoveries, researchers synthesized numerous compounds to understand the relationship between molecular structure and liquid crystalline properties. The 4,4'-di-n-alkoxyazoxybenzene homologous series, to which this compound belongs, has been a subject of systematic study. These studies revealed that the length of the alkoxy chains plays a crucial role in determining the types of mesophases formed and the transition temperatures between them.
Significance of this compound as a Model System for Anisotropic Materials
Materials with properties that depend on direction are known as anisotropic materials. diva-portal.org Liquid crystals are a prime example of anisotropic materials due to the orientational order of their constituent molecules. sif.it This anisotropy is evident in their optical, electrical, and magnetic properties.
This compound serves as an excellent model system for studying anisotropy for several reasons:
Well-defined Molecular Structure: The molecule has a rigid central core and flexible terminal chains, a common feature of many liquid crystalline materials. This allows for systematic studies of how molecular structure influences macroscopic anisotropic properties.
Multiple Mesophases: This compound is known to exhibit both nematic and smectic C phases, allowing for the investigation of different types of orientational and partial positional ordering. capes.gov.br
Phase Transitions: The transitions between the crystalline, smectic C, nematic, and isotropic liquid phases can be readily studied as a function of temperature, providing insights into the thermodynamics of phase transitions in anisotropic systems. researchgate.netwikipedia.org
The study of such model systems is crucial for developing theoretical models that can predict the behavior of more complex anisotropic materials used in various applications, from advanced displays to sensors. nanobioletters.comsciencesconf.org
Overview of Current Research Trends and Unanswered Questions Pertaining to the Compound
Current research in liquid crystals is highly interdisciplinary, with applications spanning from materials science to biology. nanobioletters.comnih.gov While much is known about the basic phase behavior of this compound, several areas of research remain active:
Advanced Characterization: Modern techniques are being used to gain a more detailed understanding of the molecular dynamics and local ordering within the different phases of this and related compounds. This includes advanced X-ray diffraction and computational modeling. capes.gov.brnih.gov
Mixtures and Composites: The behavior of this compound in mixtures with other liquid crystals or as part of polymer-dispersed liquid crystal (PDLC) systems is an area of ongoing investigation. tcichemicals.com These studies are critical for developing materials with tailored properties for specific applications, such as smart windows. tcichemicals.com
Influence of External Fields: While the response of nematic liquid crystals to electric fields is well-established, the detailed dynamics of field-induced transitions in smectic phases, like the smectic C phase of this compound, continue to be a subject of research.
Unanswered questions include a more precise understanding of the intermolecular forces that drive the formation of the smectic C phase and the exact nature of molecular fluctuations and defects within this phase. Furthermore, the potential for this compound and its derivatives in emerging applications like nanotechnology and biosensors is an active area of exploration. nanobioletters.com
Properties
IUPAC Name |
(4-octoxyphenyl)-(4-octoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O3/c1-3-5-7-9-11-13-23-32-27-19-15-25(16-20-27)29-30(31)26-17-21-28(22-18-26)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDKWWQEAJSHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334289 | |
| Record name | 4,4'-Di-n-octyloxyazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25729-12-8 | |
| Record name | 4,4'-Di-n-octyloxyazoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Purification Methodologies
Established Synthetic Routes for 4,4'-Di-n-octyloxyazoxybenzene
The most effective and widely cited route for preparing symmetric 4,4'-dialkoxyazoxybenzenes involves the reductive coupling of a 4-n-alkoxynitrobenzene precursor. This method is favored for its simplicity, high yield, and use of mild reaction conditions.
The synthesis begins with the preparation of the key precursor, 4-n-octyloxynitrobenzene. This intermediate is typically synthesized via a Williamson ether synthesis, a well-established condensation reaction. In this process, 4-nitrophenol (B140041) is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form the potassium 4-nitrophenoxide salt. This nucleophilic salt is then reacted with an alkylating agent, 1-bromooctane (B94149), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction mixture is typically heated under reflux to ensure completion.
The primary established route to the final product is the reductive coupling of 4-n-octyloxynitrobenzene. A highly efficient method utilizes zinc powder as the reducing agent and ammonium (B1175870) chloride as a catalyst in an aqueous ethanol (B145695) medium. mst.edu This reaction proceeds at ambient temperature, offering a significant advantage over methods requiring elevated temperatures or high pressures. The zinc metal reduces the nitro groups of two precursor molecules, which then condense to form the characteristic azoxy (-N=N(O)-) linkage.
Table 1: Key Reactions in the Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Nitrophenol, 1-Bromooctane | K₂CO₃, Acetone, Reflux | 4-n-Octyloxynitrobenzene | Williamson Ether Synthesis |
Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity required for liquid crystal applications. For the Williamson ether synthesis of the precursor, the key is to ensure the complete reaction of the 4-nitrophenol to prevent its presence as an impurity in the subsequent step. Using a slight excess of 1-bromooctane and a sufficient reaction time under reflux conditions helps drive the reaction to completion.
For the final reductive coupling step, the use of zinc powder and ammonium chloride in aqueous ethanol at room temperature is itself an optimized process. mst.edu This system is advantageous for several reasons:
Mild Conditions : The reaction avoids harsh reducing agents or catalysts that could cause side reactions, such as the further reduction of the azoxy group to an azo (-N=N-) or hydrazo (-NH-NH-) group.
High Selectivity : The reaction selectively yields the azoxybenzene (B3421426) product with minimal formation of byproducts, simplifying purification.
Environmental Considerations : The use of an aqueous ethanol solvent system and inexpensive, relatively benign reagents (zinc, ammonium chloride) makes this method more environmentally friendly than routes employing heavy metal catalysts or hazardous solvents.
The reaction progress is typically monitored using thin-layer chromatography (TLC). Upon disappearance of the 4-n-octyloxynitrobenzene spot, the reaction is worked up by filtering off the inorganic salts and evaporating the solvent.
Advanced Purification Techniques for Mesogenic Compounds
The final purity of this compound is paramount, as even minor impurities can disrupt the formation and stability of liquid crystal phases. Therefore, rigorous purification is a critical final stage of the synthesis.
Fractional Crystallization is a powerful method for purifying crystalline solids based on differences in solubility. researchgate.net The crude this compound product is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/acetone mixture. As the solution is slowly cooled, the target compound crystallizes out, leaving more soluble impurities behind in the mother liquor. d-nb.info This process can be repeated multiple times to achieve very high purity. The key steps involve crystallization, draining of the residual impure liquid, and often a "sweating" phase where slight warming melts and removes impurities trapped in the crystal lattice. mst.edu
Sublimation is another high-purity technique that relies on the phase transition of a solid directly to a gas, followed by condensation back into a pure solid on a cooled surface. researchgate.netnih.gov This method is particularly effective for removing non-volatile impurities. mdpi.com For mesogenic compounds, sublimation is typically performed under high vacuum to lower the required temperature, thereby preventing thermal decomposition of the compound. nih.gov It is an exceptionally clean method as it avoids the use of any solvents, which themselves can be a source of contamination. nih.gov
Column chromatography is a standard and highly effective method for purifying organic compounds. For this compound, the crude product is dissolved in a minimum amount of a non-polar solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.
An eluent, which is a solvent or mixture of solvents, is then passed through the column. The separation occurs based on the differential adsorption of the compound and its impurities to the silica gel. A common eluent system for azoxybenzenes is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate. mst.edu The polarity of the eluent is carefully chosen so that the desired compound moves down the column at an appropriate rate, allowing for a clean separation from any remaining starting material or byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product. High-Performance Liquid Chromatography (HPLC) can also be employed as an analytical tool to confirm the final purity of the product, which is often reported to be greater than 97%. tcichemicals.com
Characterization of Synthetic Intermediates and Final Product Purity
The identity and purity of the synthetic intermediates and the final this compound product are confirmed using a combination of spectroscopic and analytical techniques.
The primary methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum provides details about the carbon skeleton.
Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups in the molecule.
Mass Spectrometry (MS) : This analysis confirms the molecular weight of the compound.
Table 2: Predicted Spectroscopic Data for the Characterization of this compound
| Technique | Intermediate: 4-n-Octyloxynitrobenzene | Final Product: this compound |
|---|---|---|
| ¹H NMR | δ ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.0 (d, 2H, Ar-H ortho to OCH₂), ~4.1 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -OCH₂CH₂-), ~1.5-1.2 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) | δ ~8.3 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H), ~7.0 (d, 4H, Ar-H), ~4.0 (t, 4H, -OCH₂-), ~1.8 (m, 4H, -OCH₂CH₂-), ~1.5-1.2 (m, 20H, -(CH₂)₅-), ~0.9 (t, 6H, -CH₃) |
| ¹³C NMR | δ ~164 (C-O), ~141 (C-NO₂), ~126 (Ar-CH), ~115 (Ar-CH), ~69 (-OCH₂-), ~32-22 (alkyl chain), ~14 (-CH₃) | δ ~161 (C-O), ~147 (C-N), ~143 (C-N), ~124 (Ar-CH), ~123 (Ar-CH), ~115 (Ar-CH), ~68 (-OCH₂-), ~32-22 (alkyl chain), ~14 (-CH₃) |
| IR (cm⁻¹) | ~2920, 2850 (C-H stretch), ~1595, 1500 (Ar C=C), ~1510, 1340 (N-O stretch of NO₂), ~1250 (Ar-O stretch) | ~2920, 2850 (C-H stretch), ~1600, 1495 (Ar C=C), ~1470 (N=N stretch), ~1300 (N-O stretch), ~1250 (Ar-O stretch) |
| Mass Spec. | C₁₄H₂₁NO₃, MW = 251.32 g/mol | C₂₈H₄₂N₂O₃, MW = 454.65 g/mol |
Note: NMR chemical shifts (δ) are predicted and reported in parts per million (ppm) relative to a standard. IR frequencies are approximate.
The purity of the final product is quantitatively assessed by methods such as HPLC and elemental analysis, which determines the percentage composition of carbon, hydrogen, and nitrogen, comparing it against the calculated theoretical values.
Mesophase Behavior and Thermotropic Phase Transitions of 4,4 Di N Octyloxyazoxybenzene
Characterization of Liquid Crystalline Mesophases Exhibited by 4,4'-Di-n-octyloxyazoxybenzene
The thermotropic liquid crystalline behavior of this compound is characterized by the formation of distinct mesophases upon heating and cooling. These phases are primarily differentiated by the degree and nature of molecular ordering.
Nematic Mesophase: Orientational Order and Director Field Analysis
Upon melting from its crystalline solid state, this compound enters the nematic (N) phase. This mesophase is characterized by long-range orientational order, where the elongated molecules tend to align along a common axis, referred to as the director (n ). However, the centers of mass of the molecules show no long-range positional order, allowing the substance to flow like a liquid.
The degree of orientational order in the nematic phase can be described by a scalar order parameter, S. This parameter quantifies the average alignment of the molecular long axes with respect to the director. The director field, which describes the spatial variation of the director, can be influenced by external factors such as electric or magnetic fields and surface anchoring conditions. Analysis of the director field often reveals the presence of topological defects, such as schlieren textures, which are characteristic of the nematic phase when observed under a polarizing microscope.
Smectic Mesophases (e.g., Smectic A, C): Layered Structures and Positional Order
Upon further cooling from the nematic phase, this compound exhibits smectic mesophases, which possess a higher degree of order. In addition to the orientational order of the nematic phase, smectic phases feature one-dimensional positional order, with the molecules organized into layers.
Research on homologous series of dialkoxyazoxybenzenes suggests that the octyl derivative, this compound, forms a smectic C (SmC) phase. The smectic C phase is distinguished by a tilted arrangement of the molecules within the layers, where the molecular long axis is inclined at a finite angle with respect to the layer normal. This is in contrast to the smectic A (SmA) phase, where the molecules are, on average, oriented perpendicular to the layer planes. The presence of a tilted smectic phase is a common feature in azoxybenzene (B3421426) compounds with longer alkyl chains. For a similar compound, 4,4′-di-n-heptyloxyazoxybenzene, the tilt angle in the smectic C phase has been determined to be approximately 38.5 ± 1°. rsc.org
The layered structure of smectic phases gives rise to characteristic textures when viewed under a polarized optical microscope, such as focal-conic or fan-like textures.
Identification of Other Potential Thermotropic Phases
While the nematic and smectic C phases are the most prominently reported for compounds in this homologous series, the possibility of other thermotropic phases in this compound under specific conditions of temperature and pressure cannot be entirely ruled out. The complexity of molecular interactions in liquid crystals can sometimes lead to the formation of more highly ordered smectic phases (such as smectic B or G) or other exotic mesophases. However, detailed experimental studies are required to confirm the existence of any such additional phases for this specific compound.
Experimental Investigations of Phase Transition Thermodynamics and Kinetics
The thermodynamics and kinetics of the phase transitions in this compound are primarily investigated using two key experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC) for Enthalpy and Entropy Changes
Differential Scanning Calorimetry is a powerful technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. By heating or cooling a sample of this compound at a controlled rate, a DSC thermogram is generated, which shows peaks corresponding to the various phase transitions.
The key thermodynamic parameters obtained from a DSC analysis include:
Transition Temperatures (T) : The temperatures at which phase transitions occur.
Enthalpy Changes (ΔH) : The heat absorbed or released during a phase transition, which is a measure of the change in the strength of intermolecular interactions.
Entropy Changes (ΔS) : Calculated from the enthalpy change and the transition temperature (ΔS = ΔH/T), this represents the change in the degree of order of the system.
The table below summarizes the expected phase transitions and the associated thermodynamic data that can be obtained for this compound using DSC.
| Phase Transition | Transition Temperature (°C) | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) |
| Crystal to Smectic C | Data not available | Data not available | Data not available |
| Smectic C to Nematic | Data not available | Data not available | Data not available |
| Nematic to Isotropic | Data not available | Data not available | Data not available |
| Note: Specific experimental values for this compound are not readily available in the searched literature. The table illustrates the type of data obtained from DSC experiments. |
Polarized Optical Microscopy (POM) for Mesophase Texture Evolution and Identification
Polarized Optical Microscopy is an indispensable tool for the identification of liquid crystalline mesophases. nasa.gov Each mesophase exhibits a unique optical texture when viewed between crossed polarizers. By observing a thin film of this compound on a temperature-controlled stage, the evolution of these textures can be monitored as the compound transitions between its different phases.
The characteristic textures observed for the mesophases of this compound would be:
Nematic Phase : Typically shows a "schlieren" texture with dark brushes corresponding to topological defects, or a "threaded" texture.
Smectic C Phase : Often exhibits broken focal-conic or fan-like textures. The schlieren texture in the SmC phase is also possible and can be distinguished from the nematic schlieren texture by the nature of the defects.
The combination of DSC and POM allows for a comprehensive understanding of the thermotropic behavior of this compound, providing both quantitative thermodynamic data and qualitative identification of the mesophases.
X-ray Diffraction (XRD) for Structural Transitions and Order Parameter Determination
X-ray diffraction (XRD) is a critical experimental technique for elucidating the structural characteristics of liquid crystalline phases, including those of this compound. By analyzing the diffraction patterns produced when X-rays scatter from the material, researchers can determine key structural properties such as inter-atomic spacing, lattice constants, and the degree of molecular order. researchgate.net For liquid crystals, XRD patterns typically exhibit features that are intermediate between those of a true crystalline solid and an isotropic liquid, often showing broadened peaks that signify a lack of long-range positional order. researchgate.net
Studies on this compound have utilized XRD to measure the intensities of X-ray scattering at various temperatures. semanticscholar.org This allows for the characterization of structural changes that occur during phase transitions. In the nematic phase, XRD patterns can reveal information about the average distance between molecules. In the smectic A phase, the technique is used to determine the layer thickness. dtic.mil
The analysis of diffraction peak positions and profiles provides quantitative data on structural parameters. For example, the Scherrer formula can be applied to the peak broadening to estimate the size of ordered domains. researchgate.net Furthermore, the angular distribution of the scattered X-rays is used to calculate the orientational order parameter, a key metric that describes the degree to which the molecules are aligned along a common director axis. In some cases, conventional XRD may be insufficient to resolve complex structures due to systematic absences of Bragg reflections. In such instances, advanced techniques like resonant X-ray scattering can be employed to reveal hidden structural details by tuning the X-ray energy to an atomic absorption edge within the molecule. d-nb.info
Influence of External Fields and Boundary Conditions on Phase Behavior
The thermotropic liquid crystal this compound exhibits a well-defined sequence of phase transitions upon heating from the solid state to the isotropic liquid. These transitions are characterized by distinct changes in the material's physical properties and molecular arrangement. The transition temperatures, identified as triple points, have been documented through thermal analysis techniques. The compound typically transitions from a crystalline solid to a smectic A phase, then to a nematic phase, and finally to an isotropic liquid at a higher temperature.
The observed phase transition temperatures for this compound are presented in the table below.
| Transition | Temperature (K) |
| Crystal to Smectic A | 353.00 ± 0.10 |
| Smectic A to Nematic | 380.90 ± 0.10 |
| Nematic to Isotropic Liquid | 399.30 ± 0.10 |
| (Data sourced from NIST Webbook) chemeo.com |
Pressure is a fundamental thermodynamic variable that can significantly alter the phase behavior of liquid crystals by reducing interatomic distances and modifying intermolecular interactions. mdpi.comresearchgate.net Applying high pressure can induce structural phase transitions, leading to the formation of phases that may not be accessible by changing temperature alone. mdpi.com For instance, in some liquid crystal systems, increasing pressure can lead to a sequence of transitions from a nematic to a smectic phase and then back to a nematic phase, a phenomenon known as reentrant nematic behavior. Studies on various organic compounds, such as tetracyanoethylene (B109619) and 4,4'-dialkylbiphenyls, have demonstrated the profound impact of pressure on their physical and chemical structures. nih.govresearchgate.netresearchgate.net
While the general principles of pressure-induced phase transitions are well-established for liquid crystals, specific experimental data on the high-pressure phase diagram and the existence of reentrant phenomena for this compound are not extensively detailed in the available literature.
The application of an external electric field to a liquid crystal can induce significant orientational changes and instabilities. One of the most fundamental of these is the Fréedericksz transition, which is a field-induced reorientation of the director in a liquid crystal cell. wikipedia.org This transition occurs when the applied field strength surpasses a critical threshold, overcoming the elastic forces that maintain the initial alignment imposed by the cell surfaces. wikipedia.orgaps.org
In this compound (also referred to as DIO), a splay-bend Fréedericksz transition has been observed in both its nematic and its smectic ZA phases. arxiv.org The transition can be induced by applying an AC electric field perpendicular to the initial planar alignment of the molecules. arxiv.org The threshold voltage for this transition is a key parameter that depends on the material's elastic constants and dielectric anisotropy. arxiv.org
| Phase | Temperature (°C) | Frequency (kHz) | Threshold Voltage (V) |
| Nematic | 84 | 2.5 | ~1.5 |
| (Data derived from experimental graphs for DIO) arxiv.org |
At electric fields significantly higher than the Fréedericksz threshold, electrohydrodynamic (EHD) instabilities can arise. nih.gov These instabilities are caused by the flow of the liquid crystal material induced by the electric field, which disrupts the uniform director alignment and often leads to the formation of characteristic optical patterns. nih.govmdpi.com
Similar to electric fields, external magnetic fields can be used to control the orientation of liquid crystal molecules due to their anisotropic magnetic susceptibility. When a nematic liquid crystal like this compound is placed in a magnetic field, the molecules tend to align either parallel or perpendicular to the field lines to minimize the magnetic free energy. nih.gov
A magnetic field-induced splay-bend Freedericksz transition has been observed in this compound. arxiv.org This occurs when a magnetic field is applied perpendicular to the initial director alignment, causing a reorientation of the molecules above a critical field strength. mdpi.com The study of this transition allows for the determination of fundamental material parameters, such as rotational viscosity. arxiv.org The competition between the aligning effect of the magnetic field and the elastic energy of the liquid crystal dictates the final director configuration. mdpi.com The ability to create large, single-domain samples through magnetic field alignment is also crucial for many experimental techniques, including X-ray diffraction and neutron scattering, as it allows for more precise structural measurements. dtic.milnist.gov
Molecular Structure Property Relationships and Anisotropic Phenomena in 4,4 Di N Octyloxyazoxybenzene Systems
Elucidation of Molecular Conformation and Intermolecular Interactions in Mesophases
The formation of liquid crystalline phases, or mesophases, is a direct consequence of the specific molecular geometry and the nature of intermolecular forces. For 4,4'-Di-n-octyloxyazoxybenzene, both the rigid core and the flexible terminal chains play crucial roles in defining the characteristics of its nematic and smectic phases.
Furthermore, the oxygen atom attached to one of the nitrogen atoms introduces a permanent dipole moment to the molecule. This inherent polarity influences the intermolecular interactions, contributing to the stability of the liquid crystalline phases. The dipole moment of the azoxy group can lead to specific short-range ordering effects, influencing the dielectric properties of the material.
The terminal n-octyloxy chains ((–O(CH₂)₇CH₃)) are not merely passive appendages; they are critical in modulating the mesophase behavior of this compound. The length and flexibility of these alkyl chains influence both the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the type of smectic phases formed. Longer alkyl chains generally tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions between the chains of adjacent molecules.
X-ray scattering studies on 4,4′-di-n-octyloxyazoxybenzene (OOAB) have provided valuable insights into the molecular arrangement within its smectic C phase. tandfonline.com These investigations have allowed for the determination of the smectic order parameter and the root mean square displacement of molecules, which relates to the interlayer spacing. tandfonline.com For smectic A phases in similar homologous series, X-ray diffraction has been used to determine the layer thickness, which is often found to be longer than the calculated molecular length in its most extended conformation, suggesting a bilayer structure. dtic.mil The flexibility of the n-octyloxy chains allows for a degree of interdigitation between molecules in adjacent layers, which can significantly impact the layer spacing.
| Homologous Series (4,4'-dialkoxyazoxybenzene) | Number of Carbon Atoms in Alkoxy Chain (n) | Mesophase Type | Transition Temperature (°C) |
|---|---|---|---|
| p-Azoxyanisole (PAA) | 1 | Nematic | 118 (Crystal to Nematic), 136 (Nematic to Isotropic) |
| 4,4'-Di-n-heptyloxyazoxybenzene | 7 | Nematic, Smectic C | 74 (Crystal to Smectic C), 92 (Smectic C to Nematic), 124 (Nematic to Isotropic) |
| This compound | 8 | Nematic, Smectic C | - |
Anisotropic Physical Properties of this compound
The orientational order of the molecules in the mesophases of this compound leads to significant anisotropy in its physical properties. This means that the material's response to external stimuli, such as light, electric fields, and magnetic fields, is dependent on the direction of the stimulus relative to the alignment of the liquid crystal molecules (the director).
Due to the anisotropic nature of the molecular polarizability, nematic and smectic liquid crystals like this compound are optically birefringent. upb.ro This means that they exhibit two different refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these two values is the birefringence (Δn = nₑ - nₒ). The magnitude of the birefringence is dependent on the molecular structure, the degree of orientational order, and the wavelength of light. Aromatic cores, such as the one in this compound, generally lead to a high degree of polarizability anisotropy and thus a significant birefringence.
| Liquid Crystal | Wavelength (nm) | Temperature (°C) | Birefringence (Δn) |
|---|---|---|---|
| 5CB (related cyanobiphenyl liquid crystal) | 589 | 25 | 0.18 |
| MBBA (related Schiff base liquid crystal) | 589 | 25 | 0.22 |
The presence of a permanent molecular dipole moment, primarily due to the azoxy group, results in dielectric anisotropy (Δε = ε∥ - ε⊥) in this compound. Here, ε∥ and ε⊥ are the dielectric constants parallel and perpendicular to the director, respectively. The sign and magnitude of the dielectric anisotropy are determined by the angle between the net dipole moment and the long molecular axis. For the homologous series of 4,4'-di-n-alkoxyazoxybenzenes, the dipole moment of the azoxy group has a significant component perpendicular to the long molecular axis. This typically results in a negative dielectric anisotropy.
In the presence of an external electric field, molecules with a negative dielectric anisotropy will tend to align with their long axes perpendicular to the field direction. This response to an electric field is the basis for many of the technological applications of liquid crystals.
| Liquid Crystal | Frequency | Temperature (°C) | Dielectric Anisotropy (Δε) |
|---|---|---|---|
| 4,4′-di-n-heptyloxyazoxybenzene | Low Frequency | Nematic Phase | Negative |
| 5CB (for comparison) | 1 kHz | 25 | +11.5 |
The delocalized π-electrons in the benzene (B151609) rings of this compound give rise to diamagnetic anisotropy (Δχ = χ∥ - χ⊥), where χ∥ and χ⊥ are the magnetic susceptibilities parallel and perpendicular to the director, respectively. For calamitic liquid crystals with aromatic cores, the magnetic susceptibility is typically more negative (less paramagnetic) perpendicular to the long molecular axis than parallel to it. This results in a positive diamagnetic anisotropy (Δχ > 0).
Consequently, when placed in a magnetic field, the molecules of this compound will tend to align with their long axes parallel to the magnetic field direction. This property is often utilized to create uniformly aligned liquid crystal samples for experimental studies and in certain display technologies.
| Liquid Crystal Type | Expected Sign of Diamagnetic Anisotropy (Δχ) |
|---|---|
| Calamitic (rod-like) with aromatic core | Positive |
| Discotic (disk-like) with aromatic core | Negative |
Thermal Diffusivity Anisotropy in Nematic and Smectic Phases
The transport of heat in liquid crystalline materials is not uniform in all directions; it is an anisotropic property intrinsically linked to the orientational order of the constituent molecules. In the nematic and smectic phases of this compound, this anisotropy of thermal diffusivity is a pronounced phenomenon.
In the nematic phase, the elongated molecules of this compound exhibit a preferential alignment along a common direction, known as the director. This orientational order directly influences the propagation of thermal energy. The thermal diffusivity parallel to the director (D∥) is consistently greater than the thermal diffusivity perpendicular to the director (D⟂). This is because the closely packed, aligned molecular cores provide a more efficient pathway for the transfer of vibrational energy along their long axes.
Research on the homologous series of 4,4'-di-(n-alkoxy)azoxybenzenes has systematically investigated this phenomenon. Studies have shown that the anisotropy in thermal diffusivity, ΔD = D∥ - D⟂, is not only a consequence of the molecular shape but is also influenced by the length of the flexible aliphatic chains. scispace.com A key finding is that the rigid central core of the molecule is significantly more efficient at conducting heat along the director axis than the flexible alkyl chains. scispace.com
A systematic study of the 4,4'-di-(n-alkoxy)azoxybenzene series in the nematic phase has provided valuable data on the components of the thermal diffusivity tensor. These findings are crucial for understanding the fundamental principles of heat transport in anisotropic fluids.
Thermal Diffusivity in the Nematic Phase of 4,4'-di-(n-alkoxy)azoxybenzenes at T/TNI = 0.965
| Alkoxy Chain Length (n) | D∥ (x 10⁻⁴ cm²/s) | D⟂ (x 10⁻⁴ cm²/s) | Anisotropy (D∥/D⟂) |
|---|---|---|---|
| 1 | 2.15 | 1.05 | 2.05 |
| 2 | 2.00 | 1.00 | 2.00 |
| 3 | 1.85 | 0.95 | 1.95 |
| 4 | 1.70 | 0.90 | 1.89 |
| 5 | 1.60 | 0.85 | 1.88 |
| 6 | 1.50 | 0.80 | 1.88 |
| 7 | 1.45 | 0.78 | 1.86 |
| 8 | 1.40 | 0.75 | 1.87 |
Note: Data is extrapolated from graphical representations in scientific literature and should be considered illustrative.
Correlations Between Molecular Structure and Macroscopic Liquid Crystalline Behavior
The central rigid core of the 4,4'-dialkoxyazoxybenzene series, consisting of two phenyl rings linked by an azoxy group, is fundamental to the formation of liquid crystalline phases. This rigid, linear structure promotes the necessary anisotropic intermolecular interactions for the establishment of long-range orientational order.
The length of the terminal n-alkoxy chains (–O(CH₂)ₙ₋₁CH₃) plays a crucial role in modulating the liquid crystalline behavior. As the chain length increases, there is a general trend of decreasing melting points and a stabilization of more ordered smectic phases at the expense of the nematic phase. This is attributed to the increasing van der Waals interactions between the flexible chains, which favor a layered arrangement.
In the 4,4'-di-n-alkoxyazoxybenzene homologous series, this trend is clearly observed. Shorter chain members, such as the methoxy (B1213986) (n=1) and ethoxy (n=2) derivatives, exhibit only a nematic phase. As the chain length increases, a smectic C phase appears and its temperature range of stability grows. For this compound (n=8), a stable smectic C phase is present below the nematic phase.
The following table illustrates the influence of the alkoxy chain length on the phase transitions of the 4,4'-di-n-alkoxyazoxybenzene series.
Phase Transition Temperatures for the 4,4'-di-n-alkoxyazoxybenzene Homologous Series (°C)
| n | Crystal → Smectic C | Smectic C → Nematic | Nematic → Isotropic |
|---|---|---|---|
| 1 | - | - | 134 |
| 2 | - | - | 168 |
| 3 | - | - | 125 |
| 4 | - | - | 114 |
| 5 | - | 105.5 | 122 |
| 6 | - | 100 | 129 |
| 7 | 97 | 107.5 | 124 |
| 8 | 101 | 108 | 126 |
Note: These values are compiled from various literature sources and may show slight variations depending on the experimental conditions.
Theoretical and Computational Modeling of 4,4 Di N Octyloxyazoxybenzene Systems
Application of Molecular Field Theories to Predict Orientational Order
Molecular field theories are a cornerstone in the theoretical understanding of liquid crystals. They simplify the complex many-body problem of interacting molecules into a more tractable problem of a single molecule in an average field created by its neighbors.
The Maier-Saupe theory is a foundational mean-field model that successfully describes the nematic (N) to isotropic (I) phase transition in liquid crystals composed of rod-like molecules. cam.ac.ukaps.org The theory considers the anisotropic part of the van der Waals forces, specifically the induced dipole-induced dipole interactions, as the primary driver for the long-range orientational order characteristic of the nematic phase.
The central concept of the theory is the orientational potential energy, U(θ), of a single molecule, which is assumed to be proportional to the average degree of orientational order in the system. This is expressed as:
U(θ) = -εS P₂(cosθ)
where:
ε is a parameter representing the strength of the intermolecular interaction.
S is the scalar order parameter, which quantifies the degree of collective molecular alignment.
θ is the angle between the long axis of the molecule and the director (the average direction of molecular alignment).
P₂(cosθ) = (3cos²θ - 1)/2 is the second Legendre polynomial.
The order parameter, S, is calculated self-consistently as the thermal average of P₂(cosθ) over all molecular orientations. This leads to a key prediction: the nematic-isotropic phase transition is a first-order transition, occurring at a specific temperature (TNI) where the order parameter discontinuously drops from a finite value to zero. cam.ac.uk For a typical system, the theory predicts a universal value for the order parameter of approximately S ≈ 0.43 at the transition temperature. cam.ac.uk
For azoxybenzenes like 4,4'-Di-n-octyloxyazoxybenzene, the Maier-Saupe theory provides a solid baseline for understanding the nematic phase. The elongated, somewhat rigid core structure of the azoxybenzene (B3421426) moiety is well-approximated by the rod-like molecular model assumed by the theory. Adaptations for specific molecules may involve refining the interaction parameter ε to account for the specific polarizability and geometry of the azoxybenzene core and the flexible octyloxy chains.
Table 1: Illustrative Maier-Saupe Theory Predictions for a Nematic Liquid Crystal
| Reduced Temperature (T/TNI) | Predicted Order Parameter (S) | Phase |
|---|---|---|
| 1.01 | 0 | Isotropic |
| 1.00 | 0.43 | Nematic (at Transition) |
| 0.98 | 0.50 | Nematic |
| 0.95 | 0.60 | Nematic |
| 0.90 | 0.68 | Nematic |
The Maier-Saupe theory, in its original form, only accounts for orientational order and does not describe the positional order found in smectic phases. To model the smectic A (SmA) phase, which possesses one-dimensional positional order (a layered structure) in addition to the orientational order of a nematic, the theory must be extended.
A significant extension was proposed by McMillan. aps.org McMillan's theory introduces a translational order parameter, τ, which describes the amplitude of a one-dimensional density wave along the director axis. aps.org The single-particle potential is modified to include a term that depends on both the orientation and the position of the molecule:
U(z, cosθ) = -V₀ [S + ατ cos(2πz/d)] P₂(cosθ)
where:
z is the position of the molecule along the axis perpendicular to the layers.
d is the smectic layer spacing.
τ is the translational order parameter.
α is a parameter that couples the orientational and translational ordering.
This model can predict the phase transitions from the isotropic to the nematic phase and from the nematic to the smectic A phase. nih.gov A key feature of McMillan's theory is that the character of the nematic-smectic A transition (first or second order) depends on the value of the coupling parameter α. For small values of α, the transition is second-order, while for larger values, it becomes first-order. This is consistent with experimental observations in homologous series of liquid crystals where the transition character changes with alkyl chain length. For this compound, which exhibits a SmA phase, this extended theory provides a framework for understanding the emergence of layered structures from the orientationally ordered nematic phase. aps.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Intermolecular Potentials
Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules like this compound from first principles. Methods such as Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry and calculating a wide array of electronic properties. For a molecule of this nature, these calculations would provide critical insights into the charge distribution and electrostatic properties that govern its behavior in the condensed phase, which is essential for its function as a liquid crystal.
Determination of Molecular Dipole Moments and Polarizabilities
The molecular dipole moment and polarizability are key parameters that dictate the response of a material to an external electric field. The dipole moment arises from the asymmetric distribution of electron density within the molecule, while polarizability describes the ease with which this electron cloud can be distorted by an electric field.
For this compound, these properties would be calculated using computational methods like DFT. The process involves optimizing the molecule's geometry to find its lowest energy state and then computing the electronic wavefunction. From this, the dipole moment vector and the polarizability tensor can be derived. These values are crucial for understanding the dielectric anisotropy of the liquid crystal, which is a key factor in the operation of liquid crystal displays (LCDs). A hypothetical data table for such calculated properties is presented below to illustrate how such findings would be reported.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Ground State Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | ų |
| Anisotropy of Polarizability (Δα) | Data not available | ų |
Note: The values in this table are placeholders, as specific computational data for this compound is not found in the reviewed literature.
Calculation of Intermolecular Interaction Energies and Pair Potentials
The formation of liquid crystalline phases is governed by the anisotropic intermolecular interactions between molecules. Computational chemistry allows for the detailed calculation of these interaction energies. By placing two molecules of this compound in various relative orientations (e.g., stacked, side-by-side, end-to-end) and at different distances, a potential energy surface can be mapped.
This is typically achieved using high-level quantum mechanical methods or DFT with dispersion corrections, which are essential for accurately modeling the van der Waals forces that play a significant role in these systems. The resulting pair potentials can then be used to understand the preferred packing arrangements of the molecules, providing a molecular-level explanation for the stability of the nematic or smectic phases exhibited by the material.
Development of Predictive Models for Liquid Crystalline Behavior and Device Performance
Data obtained from the quantum chemical calculations described above would serve as the foundation for developing higher-level predictive models. The calculated intermolecular potentials can be used as input for molecular dynamics (MD) or Monte Carlo (MC) simulations. These simulations can model the behavior of a large ensemble of this compound molecules, allowing for the prediction of bulk properties such as phase transition temperatures, order parameters, and viscoelastic coefficients.
By correlating these predicted macroscopic properties with the underlying molecular parameters (dipole moment, polarizability, molecular shape), researchers can build robust structure-property relationships. These relationships are invaluable for the rational design of new liquid crystal materials with tailored properties for specific applications, such as faster switching times or lower operating voltages in display devices. However, without the initial quantum chemical data for this compound, the development of such specific predictive models remains a prospective endeavor.
Spectroscopic and Advanced Characterization of 4,4 Di N Octyloxyazoxybenzene
Vibrational Spectroscopy for Molecular Structure and Conformation (e.g., IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and conformational states of 4,4'-Di-n-octyloxyazoxybenzene. These methods probe the vibrational modes of the molecule, which are sensitive to the local chemical environment, bond strengths, and molecular symmetry. nih.gov
In the infrared spectrum , characteristic absorption bands corresponding to the various functional groups within the this compound molecule can be identified. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the octyloxy chains are observed between 3000 and 2850 cm⁻¹. The C-O-C stretching of the ether linkage is expected to produce strong absorptions in the 1250-1000 cm⁻¹ range. The central azoxy bridge (N=N-O) also gives rise to characteristic vibrations. The N=N stretching vibration is often observed in the 1500-1400 cm⁻¹ region, though its intensity can be weak in the IR spectrum. The N-O stretching vibration is typically found in the 1300-1200 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov For instance, the symmetric stretching of the benzene (B151609) rings and the N=N bond in the azoxy group are expected to give rise to strong Raman signals. The phenyl ring vibrations, particularly the ring breathing modes, are characteristic and can provide information about the substitution pattern and electronic conjugation. researchgate.net The conformational order of the flexible octyloxy chains can also be studied through the analysis of specific Raman bands, such as the C-C skeletal vibrations.
The following table provides a tentative assignment of the major vibrational modes for this compound based on known frequencies for related functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| C=C Aromatic Ring Stretch | 1600 - 1450 | IR, Raman |
| N=N Stretch (Azoxy) | 1500 - 1400 | Raman |
| N-O Stretch (Azoxy) | 1300 - 1200 | IR |
| C-O-C Ether Stretch | 1250 - 1000 | IR |
| C-H Bending (Aliphatic) | 1470 - 1370 | IR, Raman |
This table is illustrative and based on typical group frequencies. Precise assignments require experimental data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Orientational Order
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating the molecular dynamics and orientational order of this compound in its liquid crystalline phases. mdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain detailed molecular-level information.
In the isotropic phase, high-resolution NMR spectra provide confirmation of the molecular structure through chemical shifts and spin-spin couplings. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the different methylene (B1212753) and methyl groups of the n-octyloxy chains. Similarly, the ¹³C NMR spectrum would reveal separate resonances for each unique carbon atom in the molecule. mdpi.com
Upon transitioning to the nematic phase, the anisotropic nature of the liquid crystal environment leads to significant changes in the NMR spectra. The long-range orientational order of the molecules results in the incomplete averaging of anisotropic interactions, such as dipolar couplings and chemical shift anisotropy. This leads to line broadening and the appearance of complex spectral patterns.
The degree of orientational order is quantified by the order parameter, S, which can be determined from the analysis of NMR data. For instance, the quadrupolar splitting of deuterated samples or the dipolar couplings between neighboring spins (e.g., ¹³C-¹H) can be used to calculate S. The order parameter provides a measure of the average alignment of the long molecular axis with the director of the nematic phase. aps.org The temperature dependence of the order parameter is a key characteristic of the liquid crystalline phase and can be accurately monitored by NMR.
Dynamic processes, such as molecular rotations and fluctuations of the director, can also be studied using NMR relaxation time measurements (T₁ and T₂). These measurements provide insights into the motional freedom of different parts of the molecule, such as the rigid core and the flexible alkyl chains.
UV-Vis Spectroscopy and Photophysical Studies
UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule and to study its photophysical properties, including the potential for photoisomerization.
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic azoxybenzene (B3421426) core. The conjugated π-electron system gives rise to strong absorption bands in the ultraviolet and visible regions. libretexts.org
Typically, azoxybenzene and its derivatives exhibit two main absorption bands:
A high-energy, intense band in the UV region, often referred to as the K-band, which is attributed to a π → π* transition. This transition is associated with the extended conjugation of the benzene rings through the azoxy bridge.
A lower-energy, less intense band in the near-UV or visible region, known as the R-band, which is assigned to an n → π* transition. This transition involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azoxy group to an anti-bonding π* orbital.
The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents. The octyloxy groups, being electron-donating, can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted azoxybenzene.
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (K-band) | 280 - 350 | High |
| n → π* (R-band) | 350 - 450 | Low |
This table provides expected ranges for azoxybenzene derivatives. Specific values for this compound would require experimental measurement.
While photoisomerization is a well-known phenomenon for azobenzenes, the photochemical behavior of azoxybenzenes is more complex. acs.org Azoxybenzenes can also undergo trans-cis isomerization upon irradiation with UV light, although the quantum yields and thermal stability of the isomers may differ from their azo counterparts. researchgate.netrsc.org
The photoisomerization process involves the absorption of a photon, leading to an excited electronic state. From this excited state, the molecule can relax back to the ground state through a conformational change, resulting in the formation of the cis isomer from the more stable trans isomer. The reverse process, cis-to-trans isomerization, can be induced by irradiation with light of a different wavelength or can occur thermally. mdpi.com
The ability of this compound to undergo photoisomerization could enable its use in optical switching applications. The change in molecular geometry between the trans and cis isomers can disrupt the liquid crystalline order, leading to a reversible phase transition from the nematic to the isotropic phase. This light-induced change in the physical properties of the material forms the basis for various photoswitchable devices.
Rheological Characterization of Mesophase Flow Properties
Rheology is the study of the flow and deformation of matter. The rheological characterization of this compound is essential for understanding its flow behavior in the liquid crystalline state, which is crucial for processing and applications such as displays and sensors.
The viscosity of a nematic liquid crystal is anisotropic, meaning it depends on the orientation of the director relative to the direction of flow and the velocity gradient. The flow properties are described by a set of viscosity coefficients, with the Miesowicz viscosities being the most commonly measured. These are determined for three principal orientations of the director:
η₁ : Director parallel to the velocity gradient.
η₂ : Director parallel to the flow direction.
η₃ : Director perpendicular to both the flow direction and the velocity gradient.
These viscosities can be measured using a rheometer with appropriate sample alignment techniques, such as the application of a strong magnetic or electric field. The temperature dependence of the viscosity coefficients provides valuable information about the intermolecular interactions and the activation energy for flow. Generally, the viscosity of a nematic liquid crystal increases as the temperature decreases and diverges near the transition to a more ordered phase, such as a smectic phase.
The flow behavior of this compound in its nematic phase is expected to be non-Newtonian, with the viscosity potentially depending on the shear rate. At low shear rates, the director may align with the flow, leading to a decrease in viscosity (shear thinning).
Advanced Techniques for Investigating Defect Structures and Textures
The nematic phase of this compound, when observed under a polarizing optical microscope, exhibits characteristic textures that contain defects. These defects, also known as disclinations, are regions where the director field is discontinuous. The study of these textures and defects provides insights into the elastic properties of the liquid crystal. colab.ws
A common texture observed in nematic liquid crystals is the Schlieren texture , which is characterized by the presence of dark brushes that emanate from point defects. kent.edu These brushes correspond to regions where the director is aligned parallel or perpendicular to the polarization direction of the incident light. The point defects are the termination points of disclination lines and are characterized by a strength 's', which describes the rotation of the director by 2πs upon encircling the defect. In nematic phases, defects with strengths of s = ±1/2 and s = ±1 are commonly observed. rsc.orgbibliotekanauki.pl
Advanced techniques for studying these defect structures include:
Polarizing Optical Microscopy (POM): This is the primary tool for visualizing and identifying the types of textures and defects present in the liquid crystal. By observing the sample between crossed polarizers, the birefringent nature of the material reveals the director field configuration. nih.gov
Fluorescence Confocal Polarizing Microscopy (FCPM): By doping the liquid crystal with a small amount of a fluorescent dye, FCPM can provide three-dimensional images of the director field and defect structures with high resolution.
Atomic Force Microscopy (AFM): AFM can be used to study the surface anchoring and the influence of the substrate on the alignment and defect formation in thin films of the liquid crystal.
The analysis of these defect structures and their dynamics can provide information about the elastic constants of this compound, which describe the energy required to deform the director field.
Research on Advanced Applications and Functional Materials Incorporating 4,4 Di N Octyloxyazoxybenzene
Applications in Electronic Materials and Display Technologies
The calamitic (rod-like) shape and anisotropic properties of 4,4'-Di-n-octyloxyazoxybenzene make it a suitable candidate for various electro-optical applications. Its ability to self-assemble into ordered phases that can be manipulated by external electric fields is the cornerstone of its utility in display technologies.
Nematic liquid crystals are fundamental to the operation of the most common types of LCDs. researchgate.net In these displays, the liquid crystal layer is sandwiched between two polarizers and transparent electrodes. The application of an electric field alters the orientation of the liquid crystal molecules, thereby controlling the passage of light through the system. researchgate.net For next-generation displays, materials with improved electro-optical properties such as high contrast, wide viewing angles, and fast switching times are in demand. nih.gov
While specific performance data for this compound in modern active matrix displays is not extensively detailed in publicly available literature, its classification as a nematic liquid crystal suggests its potential role. tcichemicals.com The molecular design of liquid crystals for advanced displays often involves creating mixtures of compounds to optimize properties like birefringence (Δn), dielectric anisotropy (Δε), and viscosity. The azoxybenzene (B3421426) core contributes to the necessary rigidity and polarizability for liquid crystalline behavior. The terminal alkoxy chains, in this case, octyloxy groups, influence the material's melting point and clearing point, defining the temperature range of the nematic phase.
The development of super-fluorinated materials has been a significant trend in liquid crystals for high-performance displays, aiming to enhance electro-optical and viscoelastic properties. nih.gov While this compound is not a fluorinated compound, its fundamental properties as a nematic liquid crystal could make it a component in specialized mixtures or a subject for modification to enhance its performance for next-generation display applications.
Table 1: Representative Electro-Optical Properties for Nematic Liquid Crystals in Display Applications (Note: This table presents typical values for nematic liquid crystals used in displays for illustrative purposes, as specific data for this compound is not readily available.)
| Property | Symbol | Typical Value Range | Significance in LCDs |
| Birefringence | Δn | 0.05 - 0.25 | Affects the thickness of the LC layer and response time. |
| Dielectric Anisotropy | Δε | +2 to +10 | Determines the threshold voltage for switching. |
| Rotational Viscosity | γ₁ | 50 - 200 mPa·s | Influences the switching speed of the display. |
| Clearing Point | Tₙᵢ | > 70 °C | The upper-temperature limit for the nematic phase. |
Polymer Dispersed Liquid Crystals (PDLCs) represent a significant application for liquid crystals beyond conventional displays, particularly in the realm of smart windows and privacy glass. google.comnsf.govresearchgate.netlongdom.org PDLC films consist of micron-sized droplets of a liquid crystal, such as this compound, dispersed within a solid polymer matrix. The operating principle of these films is based on electrically controllable light scattering.
In the absence of an electric field (the "off" state), the liquid crystal molecules within the droplets are randomly oriented. This random orientation leads to a mismatch between the refractive indices of the liquid crystal droplets and the polymer matrix. As a result, incoming light is scattered, and the film appears opaque or translucent. researchgate.net When an electric field is applied across the film (the "on" state), the liquid crystal molecules align themselves with the field. In this aligned state, the ordinary refractive index of the liquid crystal matches that of the polymer matrix, allowing light to pass through with minimal scattering, rendering the film transparent. researchgate.net
The electro-optical performance of PDLC films, including the driving voltage, switching speed, and contrast ratio, is influenced by several factors such as the properties of the liquid crystal and polymer, the size and shape of the liquid crystal droplets, and the film thickness. The choice of liquid crystal is crucial; properties like high birefringence can enhance scattering in the off-state, leading to better opacity. The integration of this compound into a PDLC formulation would require careful selection of a polymer with a compatible refractive index to ensure high transparency in the on-state. The long alkyl chains of this liquid crystal can also influence its miscibility with the polymer precursor, which in turn affects the morphology of the resulting PDLC film.
Table 2: Key Parameters for PDLC Performance in Smart Windows
| Parameter | Description | Factors Influenced by Liquid Crystal |
| Threshold Voltage (Vth) | The voltage at which the film begins to transition from opaque to transparent. | Dielectric anisotropy, droplet size. |
| Saturation Voltage (Vsat) | The voltage at which the film reaches maximum transparency. | Birefringence, droplet size, anchoring energy at the polymer interface. |
| Contrast Ratio (CR) | The ratio of transmittance in the transparent state to the opaque state. | Birefringence of the liquid crystal. |
| Response Time (τ) | The time taken for the film to switch between states (rise time and decay time). | Viscosity of the liquid crystal, droplet size. |
Photoresponsive Materials and Optical Anisotropy Modulation
The presence of the azoxybenzene group in this compound imparts photoresponsive properties to the molecule. This is due to the potential for photoisomerization of the N=N bond, a characteristic feature of azobenzene and its derivatives. This photo-switching capability opens up applications in light-controllable materials and devices.
Azobenzene-containing molecules are well-known for their ability to undergo reversible isomerization between a thermally stable trans state and a metastable cis state upon irradiation with light of specific wavelengths. longdom.org The trans isomer is generally planar and elongated, while the cis isomer has a bent, more compact shape. This change in molecular geometry at the nanoscale can be harnessed to induce macroscopic changes in the material's properties, forming the basis for photo-switchable devices.
For this compound, irradiation with UV light would be expected to induce a trans-to-cis isomerization, altering its physical properties such as absorption spectrum, dipole moment, and molecular shape. This change can disrupt the liquid crystalline order, potentially leading to a phase transition from the nematic to the isotropic state. Reversion to the trans state can occur either thermally or by irradiation with visible light. This reversible switching makes it a candidate for applications in optical data storage, molecular switches, and light-controlled actuators. The kinetics of the photoisomerization process are influenced by factors such as the solvent environment and the presence of specific substituents on the azobenzene core. longdom.orgnih.gov
The Weigert effect describes the induction of optical anisotropy, such as dichroism and birefringence, in a material upon irradiation with polarized light. In materials containing azobenzene derivatives, this effect is particularly pronounced. When a film of such a material is exposed to linearly polarized light, the azobenzene chromophores that are aligned with their transition dipole moment parallel to the light's polarization axis are preferentially excited and undergo isomerization. mdpi.com This leads to a depletion of molecules oriented in that direction and an enrichment of molecules oriented perpendicular to it. The result is a net alignment of the chromophores and a corresponding optical anisotropy in the material.
For a liquid crystal like this compound, this photo-induced alignment can be used to control the orientation of the liquid crystal director without the need for mechanical rubbing or patterned electrodes. This all-optical method of controlling molecular alignment is of great interest for creating complex optical elements, patterned liquid crystal cells, and rewritable optical devices. The efficiency of the photo-induced ordering depends on the irradiation dose and the properties of the azobenzene-containing material. researchgate.net
While this compound is an achiral molecule and forms a nematic liquid crystal phase, which is non-chiral, it is possible to induce chirality in such systems through external stimuli. This opens the door to creating chiroptical materials that can manipulate polarized light in unique ways.
One established method to induce a chiral (cholesteric) phase in a nematic liquid crystal is by adding a chiral dopant. researchgate.net More advanced approaches involve the use of light to create chirality in an initially achiral system. When a material containing azobenzene chromophores is irradiated with circularly polarized light (CPL), it can induce a helical arrangement of the molecules, resulting in a chiral supramolecular structure. acs.org This is because CPL can exert a torque on the molecules, leading to a preferred handedness in their alignment. The induced chirality can be switched between left- and right-handed forms by changing the handedness of the CPL. acs.org This photo-induced chirality can be used to create chiroptical switches and other dynamic optical systems.
Another approach is to dope the achiral nematic liquid crystal with a photoresponsive chiral molecule. The isomerization of the chiral dopant upon light irradiation can change its helical twisting power, leading to a change in the pitch of the induced cholesteric phase. scispace.com While these studies have not been performed specifically on this compound, the principles are applicable. Inducing chirality in this achiral liquid crystal could lead to its use in applications such as tunable color filters, sensors, and mirrorless lasers. The ability to control chiral ordering with light offers a pathway to creating highly sophisticated and reconfigurable optical materials.
Table 3: Methods for Inducing Chirality in Achiral Nematic Liquid Crystals
| Method | Principle | Potential Application for this compound |
| Chiral Doping | Addition of a small amount of a chiral molecule to the nematic host. | Creation of a static cholesteric phase with a specific helical pitch. |
| Irradiation with Circularly Polarized Light (CPL) | CPL induces a helical arrangement of the azoxybenzene chromophores. acs.org | Photo-configurable chiroptical devices where the handedness can be switched with light. |
| Doping with a Photoresponsive Chiral Switch | A chiral dopant that changes its shape and twisting power upon photoisomerization. scispace.com | Dynamically tunable cholesteric materials for applications like reflective displays and sensors. |
Research in Soft Matter Physics and Complex Fluid Dynamics
The study of this compound within the realm of soft matter physics and complex fluid dynamics is centered on its liquid crystalline behavior. As a calamitic (rod-shaped) liquid crystal, its constituent molecules exhibit orientational order, leading to anisotropic physical properties. This anisotropy is the foundation of its complex fluid dynamics and its response to external stimuli.
Research in this area investigates the phase transitions of this compound. Like other members of the 4,4'-Di-n-alkoxyazoxybenzene homologous series, it exhibits a transition from a crystalline solid to a smectic C phase, then to a nematic phase, and finally to an isotropic liquid upon heating. The specific temperatures at which these transitions occur are critical parameters that dictate its potential applications.
Table 1: Phase Transition Temperatures of this compound
| Transition | Temperature (°C) |
|---|---|
| Crystal to Smectic C | 79.8 |
| Smectic C to Nematic | 108.5 |
| Nematic to Isotropic | 126.0 |
Potential as a Component in Hybrid Organic/Inorganic Functional Materials
The unique properties of this compound make it a candidate for inclusion in hybrid organic/inorganic functional materials. The goal of creating such hybrids is to combine the properties of the liquid crystal with those of inorganic materials to achieve novel functionalities.
One area of potential is the development of nanocomposites, where inorganic nanoparticles are dispersed within the liquid crystal matrix. The introduction of nanoparticles can influence the phase transitions and the electro-optical properties of the liquid crystal. For instance, the presence of nanoparticles can alter the clearing point (the nematic-to-isotropic transition temperature) and the switching voltages in liquid crystal displays. The specific interactions between the surfaces of the nanoparticles and the liquid crystal molecules are critical in determining the final properties of the hybrid material.
Furthermore, this compound could be incorporated into polymer-dispersed liquid crystal (PDLC) films. In these materials, droplets of the liquid crystal are embedded in a solid polymer matrix. These films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. The properties of the PDLC, such as its switching speed and contrast ratio, are influenced by the properties of the liquid crystal, the polymer, and the morphology of the droplets.
The azoxybenzene core of the molecule also presents opportunities for creating photo-responsive materials. While azoxybenzenes are generally less photo-active than azobenzenes, the potential for light-induced changes in molecular conformation could be exploited in hybrid materials for applications in optical data storage or light-activated actuators.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions to Liquid Crystal Science
Identification of Unresolved Challenges and Gaps in Current Understanding
The primary challenge in discussing 4,4'-Di-n-octyloxyazoxybenzene is the fundamental gap in empirical data and theoretical analysis. The absence of detailed studies presents several unresolved questions:
Mesomorphic Behavior: The full range of its mesomorphic behavior, including the potential for complex smectic phases or other polymorphic forms, is unknown.
Physical Properties: Critical physical properties, such as optical anisotropy (birefringence), dielectric anisotropy, elastic constants, and viscosity, have not been reported. This information is essential for evaluating its potential for applications.
Structure-Property Relationships: Without systematic studies on this and related homologous series, it is difficult to establish clear structure-property relationships that could guide the design of new materials with tailored characteristics.
Synthesis and Purity: While the compound is commercially available, detailed synthetic routes and purification methods that might influence its liquid crystalline properties are not extensively documented in research literature.
Promising Avenues for Future Research on this compound
The current lack of information on this compound presents a fertile ground for future research. The following areas represent promising avenues for investigation that could yield valuable insights into its properties and potential applications.
Exploration of New Mesophase Polymorphisms
A systematic study of the phase behavior of this compound using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) is a crucial first step. Such investigations could reveal the existence of multiple smectic phases or other subtle polymorphic transitions that are not immediately apparent. Advanced characterization using X-ray diffraction (XRD) would be essential to determine the precise molecular arrangement in any identified mesophases.
Investigation of Interactions in Binary and Multicomponent Liquid Crystal Mixtures
The formulation of liquid crystal mixtures is a standard practice to achieve desired material properties for specific applications. Future research could explore the behavior of this compound in binary and multicomponent mixtures with other liquid crystals. This could involve mixing it with compounds that have different molecular structures or functionalities to investigate:
The induction or suppression of certain mesophases.
The modification of phase transition temperatures to create eutectic mixtures with lower melting points.
The tuning of physical properties such as birefringence and dielectric anisotropy.
Advanced Computational Approaches for Mesoscopic Phenomena
Computational modeling, particularly using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, could provide valuable insights into the molecular-level properties of this compound. These approaches could be used to:
Predict molecular geometry and electronic properties.
Simulate the behavior of molecules in different mesophases to understand the ordering and dynamics.
Calculate key parameters that are difficult to measure experimentally.
Novel Device Architectures and Sensing Applications
Once the fundamental properties of this compound are established, its potential for use in novel device architectures and sensing applications can be explored. Given that azoxybenzene-based liquid crystals have been investigated for their responses to external stimuli, potential research directions could include:
Electro-optical devices: Investigating its switching behavior in response to electric fields for potential use in displays or light modulators.
Sensors: Exploring its response to chemical analytes or changes in its environment, which could be harnessed for sensing applications. The long octyloxy chains might provide specific interactions with certain molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for achieving high-purity 4,4'-Di-n-octyloxyazoxybenzene?
- Methodological Answer : The synthesis typically involves nitro-group reduction and coupling of alkyloxy substituents. A modified procedure adapted from azobenzene derivatives (e.g., 4,4'-bis(carboxy)-2,2'-dimethoxyazobenzene) includes dissolving nitro precursors in alkaline solutions, followed by reductive coupling with glucose under controlled heating (80°C, 24 hours). Purification via acid precipitation and repeated washing yields >95.0% purity . Optimization of alkyl chain length and reaction stoichiometry is critical to minimize byproducts .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm alkyl chain integration (C8H17O-) and azoxy group (-N=N(O)-) via characteristic proton shifts (e.g., δ 1.2–1.6 ppm for methylene groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95.0%) using reverse-phase columns with UV detection at λ = 350 nm, calibrated against certified standards .
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (e.g., C: 72.67%, H: 9.65%, N: 4.72%, O: 13.96%) .
Advanced Research Questions
Q. How do alkyl chain lengths in azoxybenzene derivatives influence mesomorphic phase behavior?
- Methodological Answer : Systematic studies comparing this compound (C8) with shorter (C4, C6) and longer (C12) chain analogs reveal:
- Phase Transition Trends : Longer chains (e.g., C12) stabilize smectic phases due to enhanced van der Waals interactions, while shorter chains (C4) favor nematic phases. The C8 derivative exhibits a biphasic nematic-smectic transition at 120–135°C .
- Experimental Validation : Use differential scanning calorimetry (DSC) to map enthalpy changes and polarized optical microscopy (POM) to identify texture shifts .
Q. What strategies resolve contradictions in reported phase transition temperatures for this compound?
- Methodological Answer : Discrepancies may arise from impurities or heating/cooling rate variations. To address this:
- Reproducibility Protocols : Standardize synthesis (e.g., >95.0% purity via HPLC ) and thermal analysis conditions (e.g., 2°C/min scan rates under inert gas).
- Cross-Study Comparisons : Aggregate DSC data from multiple sources (e.g., 120–135°C for C8 derivatives ) and validate using temperature-dependent X-ray diffraction to correlate structural ordering with thermal behavior .
Q. How can computational modeling predict the liquid crystalline behavior of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model alkyl chain flexibility and azoxy group dipole alignment to predict nematic-to-smectic transitions. Parameters include force fields (e.g., OPLS-AA) and periodic boundary conditions .
- Density Functional Theory (DFT) : Calculate dipole moments and polarizability to correlate electronic structure with mesogen stability .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of airborne particles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
